Tetrapropylenephenyl phenyl ether
Description
Structure
3D Structure
Properties
CAS No. |
68938-96-5 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3-phenoxy-1,2,4,5-tetrapropylbenzene |
InChI |
InChI=1S/C24H34O/c1-5-12-19-18-20(13-6-2)23(15-8-4)24(22(19)14-7-3)25-21-16-10-9-11-17-21/h9-11,16-18H,5-8,12-15H2,1-4H3 |
InChI Key |
KAEACMXWFSEKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1CCC)OC2=CC=CC=C2)CCC)CCC |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of Tetrapropylenephenyl Phenyl Ether
Precursor Chemistry and Feedstock Considerations for Ether Linkage Formation
The formation of the ether bond in tetrapropylenephenyl phenyl ether is a critical step that relies on well-established principles of organic synthesis, primarily the Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable alkylating agent.
Alkyl Halide and Phenol (B47542) Derivatives in Williamson Ether Synthesis Pathways
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide ion from a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, one viable pathway involves the reaction of a tetrapropylenephenoxide with a phenyl halide. However, due to the low reactivity of aryl halides in S\textsubscript{N}2 reactions, this route is generally less favored. francis-press.com A more practical approach involves the reaction of a phenoxide with a tetrapropylenephenyl halide.
The synthesis of the precursor, tetrapropylenephenol, is crucial. This is typically achieved through the alkylation of phenol with propylene (B89431) tetramer. oup.com The reaction is often catalyzed by acid catalysts. oup.com Once tetrapropylenephenol is formed, it can be deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the corresponding tetrapropylenephenoxide. numberanalytics.comyoutube.com This nucleophilic alkoxide can then react with a phenyl halide (e.g., phenyl bromide or phenyl iodide) to form the desired ether.
The choice of reactants is critical for a successful Williamson ether synthesis. Primary alkyl halides are preferred as they are more susceptible to S\textsubscript{N}2 attack. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, leading to the formation of alkenes as byproducts. wikipedia.orgmasterorganicchemistry.com
Propylene Oligomerization and Aromatic Functionalization Routes
The tetrapropylene group is a branched C12 alkyl chain derived from the oligomerization of propylene. Propylene oligomerization can be carried out using various catalysts, including solid phosphoric acid and zeolites like MCM-22. google.comkit.edu The process yields a mixture of oligomers, with the C12 fraction (propylene tetramer) being the desired feedstock for the subsequent alkylation step. google.com The reaction conditions, such as temperature and pressure, can be controlled to influence the distribution of oligomer products. google.com
Once the propylene tetramer is obtained, it is used to alkylate phenol in a Friedel-Crafts-type reaction. slchemtech.com This electrophilic aromatic substitution reaction is typically catalyzed by strong acids like sulfuric acid or aluminum chloride. slchemtech.com The alkylation of phenol with propylene tetramer introduces the bulky tetrapropylene group onto the phenyl ring, forming tetrapropylenephenol. oup.com The position of the alkyl group on the phenol ring (ortho, para) can be influenced by the choice of catalyst and reaction conditions. epa.gov
Following the formation of tetrapropylenephenol, the synthesis proceeds via the Williamson ether synthesis as described in the previous section. An alternative, though less common, route could involve the functionalization of the tetrapropylenephenyl group to introduce a good leaving group, which could then be reacted with a phenoxide.
Catalytic Approaches in Etherification Reactions
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of aryl ethers like this compound, both transition metal and nanostructured catalysts have shown significant promise.
Transition Metal Catalysis for Aryl-Alkyl Ether Bond Formation
While the classical Williamson ether synthesis is effective, the formation of aryl-alkyl ethers can be challenging, especially when dealing with unreactive aryl halides. Transition metal catalysis, particularly using copper and palladium, has emerged as a powerful tool to facilitate these transformations. acs.orgglobalauthorid.com
The Ullmann condensation, a copper-catalyzed reaction, has been traditionally used for the formation of diaryl ethers. acs.org Modern modifications of this reaction, employing various ligands and copper sources, have expanded its scope to include the synthesis of alkyl aryl ethers. acs.org For instance, copper(I) iodide (CuI) in the presence of ligands like 1,10-phenanthroline (B135089) can effectively catalyze the coupling of phenols with aryl halides. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an alcohol or phenoxide with an aryl halide or triflate. organic-chemistry.org These methods often exhibit high functional group tolerance and can proceed under relatively mild conditions.
Although direct examples for the synthesis of this compound using these methods are not prevalent in the literature, the general principles suggest that a transition metal-catalyzed coupling of tetrapropylenephenol with a phenyl halide (or vice versa) would be a feasible and potentially more efficient route than the traditional uncatalyzed Williamson synthesis.
Nanostructured Catalysts in Ether Synthesis and Isomerization
Nanocatalysts, materials with dimensions in the nanometer range, offer unique catalytic properties due to their high surface-area-to-volume ratio and distinct electronic properties. numberanalytics.comwikipedia.org These materials have been explored in a variety of organic transformations, including esterification and transesterification reactions, which share mechanistic similarities with ether synthesis. rsc.orgresearchgate.net
The high surface area of nanocatalysts provides a greater number of active sites, potentially leading to increased reaction rates. numberanalytics.com Furthermore, the properties of nanocatalysts can be tuned by controlling their size, shape, and composition, allowing for enhanced selectivity. numberanalytics.com
While specific applications of nanocatalysts for the synthesis of this compound are not widely reported, their potential is significant. For instance, solid acid nanocatalysts could be employed for the alkylation of phenol with propylene tetramer, potentially offering higher efficiency and easier separation compared to traditional homogeneous acid catalysts. In the etherification step, metal nanoparticles supported on various materials could act as highly active and recyclable catalysts for the C-O bond formation. The use of nanocatalysts could lead to greener and more sustainable synthetic processes. researchgate.net
Optimization of Reaction Conditions: Temperature, Pressure, and Solvent Systems
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, pressure, and the choice of solvent.
For the Williamson ether synthesis, the reaction is typically conducted at temperatures ranging from 50-100 °C. byjus.com The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide ion. numberanalytics.comnumberanalytics.com The use of a strong base in a polar aprotic solvent generally leads to higher yields. numberanalytics.com
In the oligomerization of propylene, temperature and pressure are critical variables that determine the degree of oligomerization and the isomer distribution. google.com Similarly, in the Friedel-Crafts alkylation of phenol, the reaction temperature can influence the position of alkylation (ortho vs. para) and the extent of polyalkylation.
Recent advancements have explored catalytic Williamson ether synthesis at higher temperatures (above 300 °C), which allows for the use of weaker alkylating agents. acs.org While this may not be directly applicable to the standard synthesis of this compound, it highlights the ongoing efforts to develop more versatile and environmentally friendly etherification processes.
The table below summarizes the typical reaction conditions for the key synthetic steps.
| Reaction Step | Catalyst | Temperature | Pressure | Solvent |
| Propylene Oligomerization | MCM-22 Zeolite | < 200 °F | < 500 psig | - |
| Phenol Alkylation | Acid Catalyst (e.g., H₂SO₄) | Variable | Atmospheric | - |
| Williamson Ether Synthesis | - | 50-100 °C | Atmospheric | Polar Aprotic (e.g., DMF, DMSO) |
Advanced Synthetic Strategies for Molecular Diversity and Functionalization
The functionalization of the this compound scaffold is crucial for tuning its properties and expanding its utility. Advanced synthetic strategies offer precise control over the introduction of new functional groups, paving the way for novel materials with tailored characteristics.
Post-Functionalization Techniques for Poly(phenyl ether) Derivatives
While this compound is a discrete molecule, the principles of post-functionalization of poly(phenyl ether) (PPE) and other polyolefin polymers offer valuable insights into potential derivatization pathways. nsf.govrsc.org Traditional methods for functionalizing aromatic polymers include electrophilic aromatic substitution reactions such as sulfonation, bromination, and acylation. nsf.gov However, these methods can be harsh and may lead to degradation of the polymer backbone. nsf.gov
More contemporary and milder techniques are therefore preferred. For instance, olefin cross-metathesis has been successfully employed to attach small molecules to polyethers with pendent alkene groups. nih.gov This method allows for high loading of functional compounds under mild conditions. nih.gov Another approach involves the reduction of ketone groups in related polyaryletherketones (PAEK) to hydroxyl groups, which can then undergo further reactions like acylation or nucleophilic substitution to introduce carboxylic acid or amino functionalities. nih.gov These strategies, while developed for polymers, suggest viable routes for modifying the this compound structure, assuming appropriate precursors with reactive sites are synthesized.
C-H Borylation as a Route to Further Derivatization
A particularly powerful and modern strategy for functionalizing aromatic compounds is iridium-catalyzed C-H borylation. oup.com This method allows for the direct conversion of inert C-H bonds on the aromatic rings to borylated intermediates (e.g., pinacol (B44631) esters), which are versatile precursors for a wide range of other functional groups. nsf.govnih.gov
The C-H borylation of poly(phenyl ether) has been shown to proceed without degradation of the polymer backbone, highlighting the mild nature of this reaction. nsf.gov The regioselectivity of the borylation is primarily governed by steric factors, which in the case of this compound would likely favor functionalization at the less hindered positions on the phenyl rings. nsf.gov The resulting organoboron compounds can be readily converted into phenols, amines, halides, and other functionalities through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov
Furthermore, iridium-catalyzed borylation is not limited to aromatic C-H bonds; it can also be directed to the C-H bonds of alkyl chains. nih.govscientificupdate.com For a molecule like this compound, this opens up the possibility of functionalizing the tetrapropylene substituent, leading to an even greater diversity of potential derivatives. nih.govresearchgate.net The reaction conditions for such borylations are typically mild, often employing an iridium catalyst in an inert solvent. nih.gov
| Catalyst System | Substrate Type | Functionalization Site | Potential Derivatives |
| [Ir(OMe)(COD)]₂ / B₂pin₂ | Aromatic C-H | Phenyl rings | Phenols, anilines, aryl halides |
| Iridium-phenanthroline complexes | Alkyl C-H | Tetrapropylene chain | Alcohols, amines, alkyl halides |
This table presents potential catalyst systems for the C-H borylation of this compound and the resulting functionalization possibilities.
Multi-step Synthetic Sequences for Tailored this compound Structures
The construction of the core this compound structure is envisioned as a two-stage process: the alkylation of a phenol followed by an etherification reaction.
Step 1: Friedel-Crafts Alkylation of Phenol
The initial step involves the alkylation of phenol with propylene tetramer. This is a classic Friedel-Crafts alkylation reaction, typically carried out in the presence of an acid catalyst. google.comslchemtech.com Propylene tetramer, a highly branched C12 olefin, will react with phenol to form tetrapropylenephenol. oup.comgoogle.com The reaction temperature is generally maintained between 80°C and 130°C. google.com Due to the steric bulk of the incoming alkyl group, the para-substituted product is expected to be the major isomer. google.com
Step 2: Williamson Ether Synthesis
The resulting tetrapropylenephenol is then subjected to an etherification reaction to introduce the second phenyl group. A common method for this transformation is the Williamson ether synthesis. youtube.com The tetrapropylenephenol is first deprotonated with a strong base, such as sodium hydroxide or sodium metal, to form the corresponding phenoxide. google.comprepchem.com This nucleophilic phenoxide is then reacted with a halobenzene (e.g., bromobenzene (B47551) or chlorobenzene) to yield this compound. youtube.com
An alternative to the Williamson ether synthesis involves the use of dialkylcarbonates as alkylating agents at elevated temperatures in the presence of a base. google.com For the synthesis of a phenyl ether, a diaryl carbonate could be considered, although the reaction with a sterically hindered phenoxide might require forcing conditions.
Chemical Reactivity and Transformation Mechanisms of Tetrapropylenephenyl Phenyl Ether
Oxidative and Thermal Stability Mechanisms
The utility of tetrapropylenephenyl phenyl ether in applications such as high-temperature lubricants and heat transfer fluids is contingent on its oxidative and thermal stability.
Under extreme temperatures and in the presence of oxygen, this compound, like other hydrocarbon-based lubricants, is susceptible to degradation. nyelubricants.com The oxidation process is a free-radical chain reaction that leads to the formation of various degradation products, including acids, esters, and alcohols, which can increase the viscosity of the fluid and form sludge. nyelubricants.commdpi.com The tetrapropylene group, with its numerous tertiary hydrogen atoms, is particularly susceptible to radical abstraction, initiating the oxidation cascade.
Thermal degradation, in the absence of oxygen, can also occur at sufficiently high temperatures. This process, known as pyrolysis, can lead to the cleavage of C-C and C-O bonds, resulting in the formation of lower molecular weight fragments and potentially char. Studies on related compounds like benzyl (B1604629) phenyl ether show that thermal cleavage can occur, leading to the formation of phenol (B47542) and other radical-derived products. researchgate.netosti.gov
To enhance the operational lifetime and performance of fluids like this compound, antioxidant additives are commonly incorporated. nyelubricants.com These additives function by interrupting the free-radical oxidation cycle. mdpi.comrumanza.com Antioxidants are generally classified into two main types: primary and secondary. nyelubricants.com
Primary Antioxidants (Radical Scavengers): These are typically phenolic or aminic compounds. rumanza.comcn-lubricantadditive.com They function by donating a hydrogen atom to reactive free radicals (e.g., peroxy radicals), converting them into more stable species and forming a stable antioxidant radical that does not readily propagate the oxidation chain. nih.gov Examples include hindered phenols and aromatic amines. mdpi.comprecisionlubrication.com
Secondary Antioxidants (Peroxide Decomposers): These compounds, which often contain sulfur or phosphorus, work by decomposing hydroperoxides—key intermediates in the oxidation chain—into non-radical products. nyelubricants.com This prevents the branching of the chain reaction, which would otherwise accelerate oxidation. Zinc dialkyldithiophosphates (ZDDP) are a common example of a multifunctional additive with both antioxidant and anti-wear properties. mdpi.comrumanza.com
The synergistic use of both primary and secondary antioxidants is often employed to provide comprehensive protection against oxidative degradation across a wide range of operating temperatures. nyelubricants.comprecisionlubrication.com
| Antioxidant Type | Mechanism of Action | Examples |
| Primary (Radical Scavenger) | Donates a hydrogen atom to neutralize free radicals. nih.gov | Hindered Phenols, Aromatic Amines. mdpi.comcn-lubricantadditive.com |
| Secondary (Peroxide Decomposer) | Decomposes hydroperoxides into non-radical species. nyelubricants.com | Phosphites, Thioethers, Zinc Dialkyldithiophosphates (ZDDP). nyelubricants.comrumanza.com |
Polymerization and Cross-linking Reactions Involving Ether Moieties
The chemical behavior of this compound in polymerization and cross-linking reactions is dictated by the reactivity of its constituent ether linkages and aromatic rings. While specific research on this exact molecule is limited, its reactivity can be inferred from studies on analogous structures like poly(phenylene ether) (PPE) and other alkyl-aryl ethers. The ether oxygen, with its lone pairs of electrons, and the phenyl groups offer sites for various chemical transformations.
Participation in Polymerization Initiator Systems
The ether linkage in molecules like this compound is generally considered to be chemically stable and unreactive, which is why ethers are often used as inert solvents in organic synthesis. libretexts.org The carbon-oxygen bond does not readily cleave, making direct initiation of polymerization by the ether group itself uncommon under standard conditions. libretexts.org However, under specific and vigorous conditions, such as in the presence of very strong acids, the ether oxygen can be protonated. libretexts.org This protonation can lead to cleavage of the C-O bond, forming a potential cationic species that could, in theory, initiate cationic polymerization. libretexts.org
Furthermore, the presence of alkyl and phenyl groups on the ether allows for functionalization, which can then transform the molecule into a polymerization initiator. For instance, a functional group capable of initiating polymerization can be introduced onto one of the phenyl rings or the tetrapropylene chain. This modified molecule can then act as a macromolecular initiator. This "grafting-from" approach involves the polymerization of monomers from a linear macromolecular initiator that possesses multiple initiating sites. nih.govacs.org
Cross-linking Chemistry with Isocyanates and Epoxy Resins
The ether linkages in this compound are largely unreactive towards isocyanates under typical curing conditions. Isocyanates primarily react with active hydrogen compounds such as alcohols and amines to form urethane (B1682113) or urea (B33335) linkages, respectively. google.com Therefore, for this compound to effectively cross-link with isocyanates, it would first need to be functionalized with hydroxyl groups. This functionalization could be achieved by introducing hydroxyl-containing substituents onto the phenyl rings or the alkyl chains. Once functionalized, the resulting polyol could readily react with di- or polyisocyanates to form a cross-linked polyurethane network. rsc.org
In contrast, the interaction with epoxy resins offers more direct pathways for incorporation into a cross-linked network. Poly(phenylene ether) (PPE), a polymer with a similar ether backbone, can be blended with epoxy resins to enhance the properties of the final thermoset. researchgate.net In these systems, the PPE is dissolved in the epoxy resin, which acts as a reactive solvent. researchgate.net Upon curing of the epoxy resin with a hardener, phase separation occurs, and the PPE becomes entrapped within the cross-linked epoxy matrix. researchgate.net While the ether linkage itself may not directly participate in the primary cross-linking reaction with the epoxy ring, the aromatic rings of the this compound can have a plasticizing effect and can influence the morphology and final properties of the cured epoxy system. The miscibility of the ether with the epoxy resin before curing is a critical factor for achieving a desirable morphology. researchgate.net
| Reactant | Role of this compound | Resulting Structure |
| Isocyanates | Requires prior functionalization with hydroxyl groups to act as a polyol. | Cross-linked polyurethane network after reaction with di- or polyisocyanates. |
| Epoxy Resins | Acts as a modifier, dissolved in the epoxy resin before curing. Does not typically co-react but gets physically entrapped. | Phase-separated morphology with this compound dispersed within the cross-linked epoxy matrix. |
Grafting and Functionalization of Polymer Backbones
The structure of this compound allows for its use in grafting onto other polymer backbones, a process that can significantly modify the properties of the host polymer. The "grafting-onto" method is a common strategy where a pre-synthesized polymer with reactive ends is attached to a polymer backbone. nih.govnih.gov To achieve this, this compound would first need to be functionalized with a reactive group, such as a vinyl group, an alkyne, or an azide, to allow for its attachment to a polymer backbone via various "click chemistry" reactions or other grafting techniques. nih.gov
Conversely, the phenyl rings of this compound can be functionalized to serve as a backbone for grafting other polymers. This "grafting-from" approach would involve introducing initiator sites onto the aromatic rings. From these sites, the polymerization of other monomers can be initiated, leading to a graft copolymer with a this compound core and grafted polymer chains. This method allows for the synthesis of complex macromolecular structures with tailored properties. nih.govacs.org The functionalization of poly(phenylene ether) backbones has been demonstrated, indicating that similar chemistry could be applied to this compound. acs.org
| Grafting Method | Description | Role of this compound |
| Grafting-onto | Attaching a pre-formed polymer (with reactive ends) to a polymer backbone. | Functionalized this compound is the polymer being grafted onto another backbone. |
| Grafting-from | Initiating polymerization of monomers from a polymer backbone containing initiator sites. | The functionalized this compound acts as the backbone from which other polymers are grown. |
| Grafting-through | Polymerization of macromonomers. | A functionalized this compound could potentially act as a macromonomer if it contains a polymerizable group. |
Applications in Advanced Materials Science and Industrial Systems
Integration in Polymer and Resin Composites
The stable aromatic structure of phenyl ethers also makes them relevant to the field of polymer science.
While direct research on "Tetrapropylenephenyl phenyl ether" in polymer composites is limited in the provided search results, the broader class of phenyl ether-related polymers, such as polyphenylene oxide (PPO), is used to create high-strength, moisture-resistant engineering plastics. wikipedia.org These PPO resins, often blended with materials like polystyrene, glass, and nylon, are used in demanding applications in the automotive, computer, and telecommunications industries. wikipedia.org
Application in Adhesives and Coatings Development
This compound derivatives, particularly in their ethoxylated form, serve as crucial components in the formulation of adhesives and coatings. As part of the broader class of alkylphenol ethoxylates, these compounds function as non-ionic surfactants. Their utility in water-based paints is notable, where they act as effective emulsifying, dispersing, and wetting agents. gzjxchem.com The surfactant properties ensure the stability of the paint formulation by keeping various components, including pigments and binders, in a consistent suspension.
In the context of coatings, these compounds are employed as pigment dispersants. parchem.com Proper dispersion of pigments is critical for achieving uniform color, gloss, and optimal protective properties in the final coating. The chemical structure of these surfactants, featuring both a hydrophobic tetrapropylenephenyl group and a hydrophilic polyoxyethylene chain, allows them to adsorb onto pigment surfaces, preventing them from agglomerating and settling. This leads to improved compatibility and stability within the coating system. gzjxchem.com
Modifiers for Polyether and Polyester (B1180765) Resins
Blending polyphenylene ethers with linear polyester resins is a strategy employed to create thermoplastic materials that ideally combine the desirable properties of each component. Polyphenylene ethers are known for their excellent hydrolytic stability, dimensional stability, toughness, and heat resistance. google.com However, they often exhibit low resistance to non-polar solvents. google.com Conversely, linear polyesters, such as poly(alkylene terephthalates), offer a high degree of crystallinity, which imparts significant solvent resistance. google.com
Surfactant Science and Interfacial Activity
Derivatives of this compound are significant in the field of surfactant science. By modifying the parent molecule, specifically through ethoxylation, it is converted into a powerful non-ionic surfactant belonging to the alkylphenol polyoxyethylene ether family. gzjxchem.com These surfactants are characterized by a hydrophobic, branched alkylphenol tail (the tetrapropylenephenyl group) and a hydrophilic, tunable polyoxyethylene head. This amphipathic structure enables them to position themselves at interfaces, such as oil-water or air-water, and reduce interfacial or surface tension.
Development of Polyoxyethylene Ether-type Surfactants
Polyoxyethylene ether-type surfactants are synthesized from this compound through a process of ethoxylation. This chemical reaction involves adding ethylene (B1197577) oxide to the phenolic hydroxyl group of the starting molecule in the presence of a catalyst, typically a base like potassium hydroxide (B78521). nih.gov The length of the resulting hydrophilic polyoxyethylene chain can be precisely controlled by the amount of ethylene oxide added. gzjxchem.com
The properties of the resulting non-ionic surfactant are directly dependent on the number of oxyethylene units in the hydrophilic chain. gzjxchem.comnih.gov By adjusting this number, the hydrophile-lipophile balance (HLB) of the surfactant can be tailored for specific applications, ranging from emulsification to dispersion and wetting. gzjxchem.com These surfactants exhibit high chemical stability, remaining effective even in the presence of strong acids or alkalis and at elevated temperatures. gzjxchem.com
Critical Micelle Concentration (CMC) and Adsorption Behavior
A key parameter characterizing any surfactant is its Critical Micelle Concentration (CMC), which is the concentration above which surfactant molecules self-assemble into stable colloidal aggregates known as micelles. researchgate.net Below the CMC, the surfactant molecules primarily adsorb at interfaces, leading to a reduction in surface tension. Once the interfaces are saturated, any further addition of the surfactant results in the formation of micelles in the bulk solution. researchgate.net
For branched dodecyl phenol (B47542) polyoxyethylene ethers, which are structurally analogous to ethoxylated this compound, the CMC and surface activity have been quantified. Research shows that surfactants with branched structures can exhibit better wetting and penetrating properties compared to their linear counterparts. nih.gov For instance, a specific branched dodecyl phenol polyoxyethylene ether demonstrated the ability to significantly lower the surface tension of water. nih.gov The CMC is a crucial value for determining the optimal concentration for various applications, as it represents the point of maximum surface tension reduction and the onset of solubilization capabilities within the micelles. researchgate.net
Table 1: Surface Activity of a Representative Branched Dodecyl Phenol Polyoxyethylene Ether (b-DPEO₁₀) at 25°C
| Parameter | Value | Source |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~1.3 x 10⁻² g L⁻¹ | nih.gov |
Applications in Emulsification and Dispersion Technologies
The amphipathic nature of this compound-derived surfactants makes them highly effective emulsifying and dispersing agents. parchem.comalfa-chemistry.com Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. The surfactant molecules achieve this by forming a protective layer around the droplets of the dispersed phase, preventing them from coalescing.
These surfactants are widely used across various industrial sectors. gzjxchem.com Their applications include:
Detergents: Used in complex or super-concentrated liquid laundry detergents for their excellent washing performance. gzjxchem.com
Pulp and Paper Industry: Employed as low-foam detergents and dispersants to promote the dispersion of resin, resulting in smoother and more uniform paper products. gzjxchem.com
Building Materials: Incorporated into water-based paints and concrete admixtures to act as emulsifiers and dispersants. gzjxchem.com
General Industrial Processes: Utilized as solubilizing agents and in the formulation of metal acid lotions and strong alkaline detergents due to their high chemical stability. gzjxchem.comalfa-chemistry.com
Spectroscopic and Advanced Analytical Characterization of Tetrapropylenephenyl Phenyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of tetrapropylenephenyl phenyl ether, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR and ¹³C NMR for Probing Alkyl and Aromatic Environments
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the unsubstituted phenyl ring and the substituted phenyl ring would likely appear in the downfield region, typically between 6.8 and 7.5 ppm. The chemical shifts of the protons on the tetrapropylene-substituted ring will be influenced by the electron-donating nature of the alkyl groups. The aliphatic protons of the four propylene (B89431) chains will produce a complex set of overlapping signals in the upfield region, generally between 0.8 and 2.6 ppm. The protons on the carbons directly attached to the aromatic ring will be the most deshielded among the alkyl protons. Hydrogens on carbons adjacent to the ether oxygen typically exhibit a downfield shift to the 3.4 to 4.5 δ range. pressbooks.publibretexts.orgopenstax.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region, approximately from 110 to 160 ppm. The carbon atom of the phenyl ring directly bonded to the ether oxygen is expected to be significantly deshielded. The carbons of the tetrapropylene chains will appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm. Ether carbon atoms generally absorb in the 50 to 80 δ range in the ¹³C NMR spectrum. pressbooks.publibretexts.orgopenstax.org
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.8 - 7.5 | Multiplet | Phenyl and substituted phenyl rings |
| Aliphatic Protons (CH, CH₂) | 1.3 - 2.6 | Multiplet | Propylene chains |
| Aliphatic Protons (CH₃) | 0.8 - 1.2 | Multiplet | Propylene chains |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 110 - 160 | Phenyl and substituted phenyl rings |
| Aliphatic Carbons | 10 - 40 | Propylene chains |
2D NMR Techniques for Connectivity and Conformation Analysis
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the propylene chains and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the propylene chains and the phenyl ring, as well as the linkage of the two phenyl rings through the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule, particularly the orientation of the bulky tetrapropylene groups relative to the phenyl ether core.
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the characteristic functional groups present in this compound.
Vibrational Analysis of Ether Linkages and Aromatic Rings
The IR and Raman spectra of this compound are expected to exhibit several key vibrational modes.
Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the propylene chains are expected just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings usually result in a series of absorptions in the 1450-1600 cm⁻¹ region.
C-O-C Ether Stretching: The most characteristic vibration for an ether is the C-O-C stretching. For aryl-alkyl ethers, two strong C-O stretching bands are typically observed. pressbooks.publibretexts.orgopenstax.org An asymmetric stretch appears around 1200-1275 cm⁻¹, and a symmetric stretch is found in the 1020-1075 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Weak or absent |
| Symmetric C-O-C Stretch | 1075 - 1020 | Present |
Monitoring Reaction Progress and Purity
Infrared spectroscopy can be a valuable tool for monitoring the synthesis of this compound. For instance, in a Williamson ether synthesis, the disappearance of the broad O-H stretching band of the phenolic starting material (around 3200-3600 cm⁻¹) and the appearance of the characteristic C-O-C ether stretching bands would indicate the progress of the reaction. The purity of the final product can also be assessed by the absence of peaks corresponding to starting materials or byproducts.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₂₄H₃₄O, which corresponds to a monoisotopic mass of approximately 338.26 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 338 would be expected. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring. whitman.edu Common fragmentation patterns for ethers include cleavage of the C-O bond. For an aryl-alkyl ether, cleavage of the alkyl-oxygen bond can occur. A significant fragmentation pathway for aromatic ethers involves cleavage of the bond beta to the aromatic ring. whitman.edu The presence of the long tetrapropylene chains will likely lead to a series of fragment ions corresponding to the loss of alkyl radicals.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 338 | Molecular Ion |
| [M+H]⁺ | 339 | Protonated Molecular Ion uni.lu |
| [M+Na]⁺ | 361 | Sodiated Adduct uni.lu |
| Fragmentation Ions | < 338 | Resulting from cleavage of C-C and C-O bonds |
High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By providing a very precise mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, with a molecular formula of C24H34O, the theoretical monoisotopic mass is calculated to be 338.26096 Da. hawachhplccolumn.com An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, would be used to experimentally measure the mass of the protonated molecule, [M+H]+. The high resolving power of these instruments allows for the separation of ions with very small mass differences, ensuring an unambiguous mass assignment. The experimentally determined exact mass would then be compared to the theoretical value to confirm the elemental composition. A low mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.
Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Molecular Formula | Theoretical m/z |
| [M+H]+ | C24H35O+ | 339.26824 |
| [M+Na]+ | C24H34ONa+ | 361.25018 |
| [M+K]+ | C24H34OK+ | 377.22412 |
| [M+NH4]+ | C24H38NO+ | 356.29478 |
Data is predictive and based on the chemical formula C24H34O.
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule. In an MS/MS experiment, the ion of interest (in this case, the protonated this compound ion at m/z 339.26824) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of this compound would be expected to occur at the ether linkage and along the tetrapropylene chain. Cleavage of the ether bond would result in characteristic fragment ions corresponding to the phenyl and tetrapropylenephenyl moieties. Fragmentation of the propyl chains would produce a series of losses of CnH2n+1 fragments. By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the structure of this compound.
Table 2: Predicted Fragmentation Data for this compound ([M+H]+) from Tandem Mass Spectrometry
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 339.26824 | C18H27+ | C6H6O |
| 339.26824 | C6H7O+ | C18H26 |
| 339.26824 | C21H29O+ | C3H6 |
| 339.26824 | C18H21O+ | C6H14 |
This data is hypothetical and represents potential fragmentation pathways.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from any impurities or isomers and for quantifying its concentration in a sample.
Gas-Liquid Chromatography (GLC) for Volatile Components
Gas-liquid chromatography (GLC), a form of gas chromatography (GC), is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GLC, the sample is vaporized and swept by a carrier gas through a column containing a liquid stationary phase coated on a solid support. The separation is based on the differential partitioning of the components between the gas and liquid phases.
The choice of stationary phase is critical for achieving good separation. A nonpolar or mid-polarity stationary phase, such as one based on polysiloxanes, would likely be effective for analyzing this compound. The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase. GLC coupled with a flame ionization detector (FID) can be used for quantification, while coupling to a mass spectrometer (GC-MS) allows for both quantification and structural confirmation of the eluted components.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution.yicozoo.com
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), separates molecules based on their size in solution. yicozoo.com While often used for high molecular weight polymers, GPC can also be applied to smaller molecules to assess their molecular weight distribution and to separate oligomers or aggregates. yicozoo.com
For this compound, GPC would be used to confirm its molecular weight and to check for the presence of any higher molecular weight species, such as dimers or trimers, that may have formed during synthesis or storage. The sample is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate more of the pores, travel a longer path and elute later. The elution volume is inversely proportional to the logarithm of the molecular weight.
Table 3: Expected Gel Permeation Chromatography Parameters for this compound Analysis
| Parameter | Expected Value/Condition |
| Column | Polystyrene-divinylbenzene (PS-DVB) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Expected Elution Volume | Dependent on column specifications and calibration |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Given the aromatic nature of this compound, a stationary phase with phenyl functionalities, such as a phenyl-hexyl column, would be particularly effective. qub.ac.uk This type of column can provide unique selectivity for aromatic compounds through π-π interactions between the analyte's phenyl groups and the stationary phase. qub.ac.uk This can be especially useful for separating potential isomers of this compound, where the propyl groups may be attached at different positions on the phenyl ring. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used, and the composition could be adjusted to optimize the separation. Detection is typically achieved using a UV detector, as the phenyl groups in the molecule will absorb UV light.
X-ray Diffraction and Crystal Structure Analysis (if crystalline form is accessible)
The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. This would reveal the spatial arrangement of the tetrapropylene and phenyl groups, including any conformational preferences.
If the compound is a microcrystalline powder, powder X-ray diffraction (PXRD) can be used to obtain information about the crystal lattice and to identify the crystalline phase. However, obtaining a full crystal structure from powder data is significantly more challenging than from a single crystal. The ability to obtain a crystalline form of this compound would depend on its physical properties, as many substituted ethers are oils at room temperature.
Due to the highly specific nature of the query and the limited availability of public research data, no specific computational and theoretical investigation studies focused solely on "this compound" could be located. Scientific literature often prioritizes research on compounds with broader industrial applications or more significant scientific interest, and it appears that "this compound" has not been a subject of detailed computational analysis in published, peer-reviewed sources.
Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and in-depth analysis for the specified subsections (6.1.1 through 6.2.3) as the foundational research data is absent from the public domain.
To generate the requested article, specific studies involving geometry optimization, conformational analysis, dynamics simulations, Density Functional Theory (DFT), and Frontier Molecular Orbital (FMO) analysis on "this compound" would need to be conducted and published. Without such primary research, any attempt to create the article would be speculative and would not adhere to the required standards of scientific accuracy.
Computational and Theoretical Investigations of Tetrapropylenephenyl Phenyl Ether
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms at a molecular level. For a complex molecule like Tetrapropylenephenyl phenyl ether, understanding its formation and potential degradation pathways is crucial for optimizing its synthesis and predicting its environmental fate. While specific computational studies on this compound are not extensively available in public literature, we can infer its mechanistic behavior by examining computational investigations of analogous, structurally related compounds such as diphenyl ethers and their alkylated derivatives.
Transition State Analysis for Key Synthetic and Degradation Pathways
Synthesis: The synthesis of this compound likely involves the alkylation of a phenyl phenyl ether core or the etherification of a tetrapropylenephenol. A common synthetic route for similar alkylated diphenyl ethers is the Friedel-Crafts alkylation. Computational studies on related systems can provide insights into the transition states of these reactions. For instance, the alkylation of diphenyl ether with an olefin, catalyzed by an acid, would proceed through a carbocation intermediate. The transition state would involve the formation of a sigma complex where the olefin has added to the phenyl ring, with the positive charge delocalized across the aromatic system. The stability of this transition state, and thus the reaction rate and regioselectivity (i.e., the position of alkylation on the phenyl rings), is influenced by the electronic properties of the ether linkage and any existing alkyl substituents.
Degradation: The degradation of this compound can occur through several mechanisms, including photochemical rearrangement and reductive cleavage, which have been studied for diphenyl ether. nih.govacs.org
Photochemical Rearrangement: Upon irradiation, diphenyl ether can undergo cleavage of the C-O bond to form a radical pair, which can then recombine to form 2- and 4-phenylphenols. nih.gov Computational analysis of this process would involve locating the transition state for the homolytic bond cleavage on the excited state potential energy surface. The presence of the bulky tetrapropylene group is expected to influence the geometry and energy of this transition state.
Reductive Cleavage: In the presence of a reducing agent, the ether bond can be cleaved. acs.org Computational modeling can elucidate the structure of the radical anion intermediate and the transition state for the C-O bond scission. The electron-donating nature of the alkyl groups would affect the electron affinity of the molecule and the stability of the resulting radical anion.
A quantitative analysis of the Claisen rearrangement of allyl phenyl ethers using density functional theory (DFT) has been performed to understand the transition state structure. pku.edu.cn While not directly applicable to the synthesis of this compound, this type of study exemplifies how computational chemistry can be used to model the transition states of reactions involving phenyl ethers.
Table 1: Analogous Transition State Data from Computational Studies on Related Phenyl Ether Reactions
| Reaction Type | Model Compound | Computational Method | Key Findings |
| Photochemical Rearrangement | Diphenyl Ether | Not Specified | Involves a radical pair intermediate from singlet excited state dissociation. nih.gov |
| Reductive Cleavage | Diphenyl Ether | Not Specified | Proceeds through a radical anion intermediate. acs.org |
| Claisen Rearrangement | Allyl Phenyl Ether | DFT (Gaussian 16) | Provides quantitative analysis of the transition state structure. pku.edu.cn |
Note: This table presents data from analogous compounds to infer potential mechanisms for this compound due to the lack of specific studies on the target compound.
Energy Landscape Mapping for Thermochemical Understanding
The energy landscape of a reaction provides a comprehensive picture of the relative energies of reactants, intermediates, transition states, and products. Mapping this landscape is essential for understanding the thermodynamics and kinetics of a chemical process. For the synthesis of this compound, computational methods like DFT can be used to calculate the reaction and activation energies for various possible alkylation pathways.
Similarly, for degradation pathways, mapping the energy landscape can predict the most likely degradation products under different conditions. For instance, the relative energies of the transition states for ortho and para rearrangement following photochemical cleavage will determine the ratio of the resulting substituted phenols. nih.gov
Intermolecular Interaction Studies
The physical properties and solid-state packing of this compound are governed by a network of non-covalent intermolecular interactions. Computational methods are invaluable for visualizing and quantifying these interactions.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between molecules. While a crystal structure for this compound is not publicly available, we can infer the types of interactions that would be present by examining Hirshfeld analyses of structurally related molecules with long alkyl chains and phenyl groups. nih.govresearchgate.net
For a molecule like this compound, the Hirshfeld surface would be dominated by contacts involving hydrogen atoms due to the extensive alkyl chains. The analysis would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O interactions. The phenyl rings would also contribute to the packing through π-interactions.
Table 2: Representative Contributions to the Hirshfeld Surface from Analogous Compounds
| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Other Significant Contacts (%) | Reference |
| 1-nonyl-3-phenylquinoxalin-2-one | 70.6 | 15.5 | 4.6 | - | nih.gov |
| Methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | 27.1 | 39.3 | 15.4 | Br···H/H···Br (10.6) | nih.gov |
Note: This table provides data from compounds with features similar to this compound (long alkyl chains, phenyl rings) to illustrate the expected distribution of intermolecular contacts.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen Bonding: Although this compound itself does not possess strong hydrogen bond donors, the ether oxygen can act as a weak hydrogen bond acceptor. In the presence of other molecules with O-H or N-H groups, or even with C-H bonds from neighboring alkyl chains, weak C-H···O hydrogen bonds could form. These interactions, although individually weak, can collectively contribute to the stability of the condensed phase. Studies on other ethers and substituted phenols have highlighted the role of such weak hydrogen bonds in their crystal packing. mq.edu.au
Future Research Directions and Emerging Applications
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability is driving research into greener synthesis routes for compounds like Tetrapropylenephenyl phenyl ether. Traditional synthesis methods, such as the Ullmann condensation or palladium-catalyzed couplings, often rely on harsh conditions, toxic catalysts, and volatile organic solvents. sciencemadness.org Future research is geared towards mitigating these environmental drawbacks.
A primary goal of green chemistry is the substitution of petrochemical feedstocks with renewable, bio-based alternatives. For a molecule like this compound, this involves sourcing its core components—phenol (B47542), diphenyl ether, and the alkylating agent (tetrapropylene)—from biological origins.
Research has shown the viability of producing key chemical precursors from biomass. Glycerol (B35011), a byproduct of biodiesel production, is being explored as a starting material for various ethers. tandfonline.com Similarly, furanic molecules derived from C6 sugars like fructose (B13574) are being used to synthesize polymer precursors. researchgate.net Future work could focus on developing catalytic pathways to convert bio-derived platform molecules into the specific aromatic and aliphatic structures needed for ADE synthesis, reducing the carbon footprint of the final product.
Eliminating or replacing hazardous organic solvents is a cornerstone of green synthesis. Research is actively exploring alternative reaction media that are safer and more environmentally friendly.
Solvent-Free Conditions : Grinding techniques, where reactions occur between solid reactants with no solvent, have been shown to be effective for synthesizing related organic compounds, offering advantages like mild conditions and easier product work-up. researchgate.net
Benign Solvents : Deep eutectic solvents (DES) and glycerol are being successfully used as both catalysts and reaction media for synthesizing nitrogen-containing aromatic compounds, providing an eco-compatible alternative to traditional solvents. epa.gov
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) has been demonstrated as a viable reaction solvent for the synthesis of poly(phenylene ether) (PPE). researchgate.net In such a system, scCO₂ not only acts as a solvent but also as a plasticizer for the resulting polymer, simplifying downstream processing.
Table 1: Comparison of Conventional and Green Synthesis Approaches for Aryl Ethers
| Parameter | Conventional Synthesis (e.g., Ullmann) | Green Chemistry Approaches |
| Catalyst | Copper, Palladium sciencemadness.orgtandfonline.com | Metal-free systems, Biocatalysts |
| Solvents | DMF, Toluene, other VOCs acs.org | Supercritical CO₂, Ionic Liquids, Glycerol, Solvent-free epa.govresearchgate.netacs.org |
| Energy Source | High heat, prolonged reaction times | Microwaves, Ultrasound, Visible-light photocatalysis rsc.orgacs.org |
| Feedstocks | Petroleum-based | Bio-based (e.g., glycerol, furanics) tandfonline.comresearchgate.net |
| Advantages | Well-established, versatile | Reduced waste, lower energy, improved safety, renewable |
Energy-Efficient Synthesis Protocols
Reducing the energy consumption of chemical synthesis is critical for both environmental and economic sustainability. Advanced techniques are being developed to drive reactions more efficiently.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and improve yields compared to conventional heating. rsc.org
Ultrasound Irradiation : Sonochemistry, or the use of ultrasound, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, improving mass transfer and deprotonation steps in base-catalyzed reactions. rsc.org
Photocatalysis : Visible-light photoredox catalysis represents a powerful, energy-efficient tool for forming new chemical bonds under mild conditions, which has been successfully applied to the functionalization of various heterocyclic compounds. acs.org
Exploration in Novel Material Classes
The inherent stability and dielectric properties of the diphenyl ether backbone, combined with the influence of the long, branched alkyl group of this compound, make it an attractive candidate for incorporation into advanced polymers and functional materials.
The specific structure of an ADE, particularly the length and branching of the alkyl chain, can be used to fine-tune the macroscopic properties of a material. Research on related polyphenyl ethers (PPEs) has shown that the presence and number of alkyl chains significantly impact tribological properties like friction and wear. doaj.org
By analogy, incorporating this compound into a polymer matrix could be used to precisely control properties such as:
Damping Performance : In polyurethane elastomers, the addition of other complex organic molecules has been shown to increase the glass transition temperature and significantly enhance mechanical energy damping capabilities. researchgate.net
Physicochemical Properties : Research into tunable aryl alkyl ionic liquids (TAAILs) demonstrates that modifying aryl and alkyl substituents can systematically alter viscosity, melting point, and other key characteristics. researchgate.net This principle suggests that the tetrapropylene group could be used as a handle to tune the performance of materials for applications in lubricants, dielectric fluids, or specialty polymers.
"Smart" polymers that can respond to external stimuli or autonomously repair damage are a major frontier in materials science. youtube.com The chemical stability of the diphenyl ether moiety makes it a suitable building block for durable, long-lasting smart materials.
Responsive Polymers : These materials change their properties in response to triggers like temperature, pH, light, or an electric field. nih.govnih.gov For example, polymers containing poly(N-isopropylacrylamide) (PNIPAM) can switch from a water-swellable to a collapsed, hydrophobic state with a small change in temperature. youtube.com this compound could be incorporated as a co-monomer to impart hydrophobicity, enhance thermal stability, or act as a plasticizer within these responsive systems.
Self-Healing Systems : Intrinsic self-healing polymers are designed with reversible chemical bonds or supramolecular interactions that can break and reform to repair damage. nih.gov Systems based on metal-ligand coordination (e.g., terpyridine complexes) or reversible covalent reactions are actively being researched. nih.gov The role of an ADE in such a system could be to act as a "spacer" or a plasticizing component that facilitates the chain mobility required for the healing process to occur efficiently. Another approach involves embedding microcapsules containing a healing agent, such as an epoxy resin, within a polymer matrix. researchgate.net Chemically stable microcapsules made from materials like polyphenylene ether (PPO) are being developed for this purpose. researchgate.net
Table 2: Emerging Applications in Advanced Polymer Systems
| Material Class | Core Concept | Potential Role of this compound |
| Functional Materials | Properties are precisely controlled by chemical structure. researchgate.netresearchgate.net | A functional additive to tune viscosity, damping, and thermal properties. |
| Stimuli-Responsive Polymers | Undergo property changes in response to external triggers (pH, temp, light). youtube.comnih.gov | A stable, hydrophobic comonomer to modulate the response and durability of the polymer. |
| Self-Healing Polymers | Capable of autonomously repairing mechanical damage. nih.govresearchgate.net | A plasticizing agent to enhance chain mobility for intrinsic healing or as part of a stable microencapsulated healing agent. |
Advanced Composites for Extreme Environments
The development of advanced composite materials capable of withstanding extreme conditions, such as high temperatures, pressures, and radiation, is a critical area of materials science. This compound is a promising candidate for incorporation into such composites as a high-performance additive or processing aid.
Polyphenyl ethers (PPEs), the class of compounds to which this compound belongs, are known for their exceptional thermal and oxidative stability. researchgate.netchemassociates.com Research on PPEs has demonstrated their utility as lubricants and heat transfer fluids in demanding aerospace applications, including in jet engines where temperatures can be exceedingly high. researchgate.netwikipedia.org The alkyl chains in compounds like this compound can enhance mobility and lower the friction coefficient, although they may also increase the likelihood of hydrogen generation under severe tribological stress. mdpi.com
Future research will likely focus on optimizing the concentration and dispersion of this compound within various polymer matrices, such as polyimides and polyetheretherketone (PEEK). The objective is to enhance the thermal and mechanical properties of the resulting composites without compromising their processability. Studies have shown that incorporating certain additives can significantly improve the performance of PPEs at high temperatures. chemassociates.com The interaction between the ether linkages and the polymer matrix, as well as the influence of the propylene (B89431) side chains on interfacial adhesion, will be key areas of investigation. The goal is to develop composites with superior fire safety, fatigue life, and long-term performance in environments characterized by extreme heat and mechanical stress. wikipedia.org
| Property | Potential Enhancement with this compound | Research Focus |
| Thermal Stability | Increased decomposition temperature and reduced outgassing. | Optimization of ether concentration and interaction with matrix. |
| Mechanical Strength | Improved fatigue life and wear resistance. | Understanding the role of alkyl chains on load transfer. |
| Processability | Enhanced melt flow and reduced processing temperatures. | Balancing performance enhancement with viscosity modification. |
| Chemical Resistance | Increased resistance to aggressive fluids and radiation. | Evaluation in simulated extreme operational environments. |
Integration with Smart Technologies and Sensor Development
The integration of materials with sensing capabilities is a rapidly growing field. The distinct physical and chemical properties of this compound suggest its potential use in the development of smart technologies and sensors.
Polyphenyl ethers exhibit a high refractive index and good optical clarity, making them suitable for applications in photonics and optical systems. wikipedia.orgphotonics.com These properties, combined with their thermal stability, could be leveraged in the development of optical sensors designed for high-temperature environments where traditional materials would fail. For instance, a thin film of this compound could serve as a sensing layer that changes its refractive index in response to specific chemical analytes or physical stimuli.
Furthermore, the high surface tension of PPEs, one of the highest among pure organic liquids, prevents them from wetting metal surfaces and migrating from their intended location. wikipedia.org This characteristic is highly valuable in electronic applications, such as in lubricants for connectors, where maintaining precise placement of the material is critical for long-term reliability. wikipedia.orgmgchemicals.com This property could be exploited in the development of robust sensors where the sensing element must remain isolated and stable over extended periods. Research in this area could explore the use of Polyphenylene dendrimers, which have shown promise as sensitive and selective coatings for gravimetric sensors. nih.gov
Future investigations will likely explore the functionalization of the this compound molecule to incorporate specific sensing moieties. This could lead to the creation of novel sensors with high sensitivity and selectivity for a range of target molecules or physical parameters.
| Technology/Sensor Type | Potential Role of this compound | Key Properties Leveraged |
| Optical Sensors | High-temperature stable optical medium or sensing layer. | High refractive index, optical clarity, thermal stability. wikipedia.orgphotonics.com |
| Gravimetric Sensors | Stable and selective coating for analyte capture. | High surface tension, low volatility. wikipedia.orgnih.gov |
| Electronic Sensors | Insulating and protective layer for sensitive components. | Dielectric properties, resistance to migration. wikipedia.orgmgchemicals.com |
| Chemical Sensors | Functionalized platform for molecular recognition. | Chemical stability, potential for modification. |
Lifecycle Assessment and Sustainability Metrics for Production and Application
As with all chemical products, a thorough understanding of the environmental impact and sustainability of this compound is essential. This includes its production, use, and end-of-life phases.
The production of specialty chemicals often involves significant energy and water consumption and can generate hazardous waste. wilcoprime.com A comprehensive lifecycle assessment (LCA) for this compound would quantify these impacts. The synthesis of alkyl phenyl ethers typically involves the reaction of a phenol with an alkylating agent. researchgate.netgoogle.com Green chemistry principles, such as the use of renewable feedstocks and more efficient catalytic processes, are key to improving the sustainability of its production. wilcoprime.comgspchem.com
The application phase of this compound, particularly in long-life applications like advanced composites and sealed electronic components, could contribute positively to sustainability by extending the operational lifetime of products and reducing the need for maintenance and replacement. gspchem.comcismon.biz
The end-of-life stage presents challenges and opportunities. While polyphenyl ethers are highly stable, research into their biodegradability and potential for recycling is crucial. The development of methods to recover and reuse the compound from end-of-life products would contribute to a more circular economy. theenvironmentalblog.org
Establishing robust sustainability metrics for specialty chemicals is an active area of research. engieimpact.com These metrics go beyond simple environmental impact to include economic and social factors. For this compound, key metrics would include:
| Sustainability Metric | Description | Relevance to this compound |
| Resource Depletion | Consumption of non-renewable raw materials and energy. | Evaluation of synthesis routes to minimize fossil fuel dependence. wilcoprime.com |
| Greenhouse Gas Emissions | Carbon footprint associated with production and use. | Quantifying emissions and identifying reduction opportunities. api.orgshell.com |
| Waste Generation | Amount and toxicity of byproducts and end-of-life waste. | Developing recycling or safe disposal methods. theenvironmentalblog.org |
| Product Longevity | Extension of product life through enhanced performance. | A key benefit in applications requiring durability. gspchem.comcismon.biz |
Future research in this area will be critical to ensure that the development and application of this compound align with global sustainability goals. This includes not only minimizing its environmental footprint but also maximizing its "handprint" – the positive environmental benefits derived from its use in enabling more efficient and durable technologies. lubesngreases.com
Q & A
Q. How should researchers address discrepancies in reported thermal stability data?
- Methodology: Replicate experiments using standardized heating protocols (e.g., 5°C/min ramp rates ). Characterize decomposition products via TGA-FTIR and DSC to identify endothermic/exothermic events. Cross-reference with analogous ethers (e.g., phenyl cyclohexenyl ether’s 215°C pyrolysis threshold ).
Q. What experimental controls mitigate variability in catalytic synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
